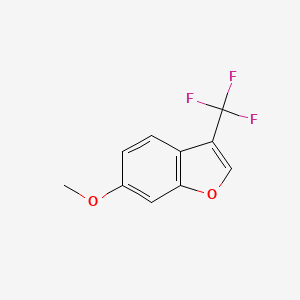

6-Methoxy-3-(trifluoromethyl)benzofuran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Methoxy-3-(trifluoromethyl)benzofuran is a chemical compound with the molecular formula C10H7F3O2 . It has a molecular weight of 216.16 g/mol . The IUPAC name for this compound is 6-methoxy-3-(trifluoromethyl)-1-benzofuran .

Molecular Structure Analysis

The molecular structure of this compound includes a benzofuran ring with a methoxy group at the 6th position and a trifluoromethyl group at the 3rd position . The exact mass and monoisotopic mass of the compound are both 216.03981395 g/mol .Physical And Chemical Properties Analysis

This compound has several computed properties. It has a XLogP3-AA of 3.2, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity . It has a topological polar surface area of 22.4 Ų, which can affect its ability to permeate cells . It has one rotatable bond .Scientific Research Applications

Antimicrobial and Antifungal Applications

- Benzofuran derivatives, including structures similar to 6-Methoxy-3-(trifluoromethyl)benzofuran, are recognized for their antimicrobial properties. These compounds have been highlighted for their potential in addressing antibiotic resistance, a critical global health issue. Benzofuran scaffolds are widely present in both natural products and synthetic compounds, showing a broad spectrum of biological and pharmacological applications. Derivatives like psoralen, 8-methoxypsoralen, and angelicin have been utilized in treating skin diseases such as cancer and psoriasis, showcasing the versatility of benzofuran structures in drug development, particularly for antimicrobial agents (Hiremathad et al., 2015).

Phytogrowth-Inhibitory and Antifungal Constituents

- Research on the roots of Helianthella quinquenervis led to the discovery of benzofuran compounds with marginal cytotoxicity against human tumor cell lines and antifungal activity against Trichophyton mentagrophytes. This highlights the potential of benzofuran derivatives in phytogrowth-inhibition and as antifungal agents, suggesting a promising area for future exploration in plant pathology and antimicrobial therapy (Castañeda et al., 1996).

Antitumor and Antimicrobial Activity

- New derivatives of griseofulvin from the mangrove endophytic fungus Nigrospora sp. demonstrated moderate antitumor and antimicrobial activities. This discovery underscores the therapeutic potential of benzofuran derivatives in treating cancer and microbial infections, providing a foundation for further pharmacological studies and drug discovery efforts (Xia et al., 2011).

Aromatase Inhibition

- Studies have shown that 6-methoxy-substituted benzofuran derivatives are potent inhibitors of CYP19 (aromatase), an enzyme critical in the biosynthesis of estrogens. These findings have implications for the development of new therapeutic agents for conditions related to estrogen production, such as hormone-dependent cancers (Saberi et al., 2006).

Synthesis and Characterization for Photophysical Studies

- The synthesis and characterization of novel benzofuran-3-acetic acid hydrazide derivatives for solvatochromic and computational studies demonstrate the potential of benzofuran compounds in the development of luminescence materials and fluorescent probes. These studies provide valuable insights into the photophysical properties of benzofuran derivatives, opening new avenues for research in materials science and optical applications (Maridevarmath et al., 2019).

Mechanism of Action

properties

IUPAC Name |

6-methoxy-3-(trifluoromethyl)-1-benzofuran |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O2/c1-14-6-2-3-7-8(10(11,12)13)5-15-9(7)4-6/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJRUXVDDFATSMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CO2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2642820.png)

![3-(4-Chlorophenyl)-8-((2,4-difluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2642823.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)tetrahydrofuran-3-carboxamide](/img/structure/B2642824.png)

![3-(dimethylamino)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2642831.png)

![2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one](/img/structure/B2642832.png)

![3-[[1-[[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2642833.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2642836.png)